Daptomycin - 103060-53-3

Daptomycin

Catalog Number: EVT-242407
CAS Number: 103060-53-3
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daptomycin is a cyclic lipopeptide antibiotic naturally produced by the bacterium Streptomyces roseosporus. [] It plays a crucial role in scientific research as a model for understanding the interaction of amphipathic molecules with biological membranes and as a tool for investigating the physiology of bacterial cell envelope synthesis and resistance mechanisms.

Vancomycin

Rifampin

Relevance: Rifampin is frequently investigated in combination with Daptomycin throughout the provided research articles. Studies suggest that adjunctive rifampin can significantly enhance the efficacy of Daptomycin in treating MRSA infections, including prosthetic joint infections [] and experimental endocarditis. [] This combination has demonstrated superior bacterial clearance rates and a reduced risk of developing Daptomycin resistance compared to Daptomycin monotherapy. [] Despite potential antagonistic interactions observed in vitro, the clinical relevance of these findings is debated, and further research is necessary to determine the optimal clinical use of this combination. []

Oxacillin

Relevance: Oxacillin is specifically mentioned in the research relating to Daptomycin's activity against Methicillin-Resistant Staphylococcus aureus (MRSA). While MRSA is inherently resistant to Oxacillin, studies have investigated combining Daptomycin with Oxacillin and observed synergistic effects against MRSA. [] This synergy suggests a potential benefit in using this combination therapy for MRSA infections, although further in vivo studies are needed to confirm clinical efficacy. []

Cloxacillin

Fosfomycin

Relevance: Fosfomycin has been studied in combination with Daptomycin as a potential treatment option for infections caused by multi-drug resistant Gram-positive bacteria. Research has demonstrated synergistic and potent bactericidal activity of the Daptomycin-Fosfomycin combination against MRSA in a rabbit model of experimental endocarditis. [] Furthermore, this combination effectively targets both planktonic and adherent linezolid-resistant Enterococcus faecalis isolates, suggesting a potential therapeutic role in managing challenging enterococcal infections. []

Linezolid

Relevance: Linezolid is mentioned as a comparator drug and a potential combination partner for Daptomycin in the treatment of resistant Gram-positive infections. [, , ] Linezolid's activity against VREfm is highlighted, with some studies exploring its synergistic potential when combined with Daptomycin. [] Additionally, the emergence of linezolid-resistant Enterococcus faecalis has prompted investigations into alternative treatment options, with the Daptomycin-Fosfomycin combination showing promise in this context. []

Ceftaroline

Relevance: Ceftaroline is mentioned as a potential synergistic agent when combined with Daptomycin for the treatment of MRSA infections. [, , ] Research indicates that Ceftaroline enhances the activity of Daptomycin against MRSA in vitro and in vivo models, potentially offering a therapeutic advantage. [, , ] Notably, the combination allows for potential de-escalation to monotherapy without compromising efficacy, suggesting a strategy for shortening combination therapy duration. [] Furthermore, the synergy between Ceftaroline and Daptomycin allows for potential Daptomycin sparing, implying that lower Daptomycin doses may be feasible in this combination. []

Source

Daptomycin is derived from the fermentation of Streptomyces roseosporus, a soil bacterium. The compound was initially discovered as part of a larger group of substances known as A21978C factors, which include several related lipopeptides with varying fatty acyl chains .

Classification

Daptomycin belongs to the class of antibiotics known as lipopeptides. Its mechanism of action is distinct from other classes, as it targets the bacterial cell membrane rather than inhibiting cell wall synthesis or protein synthesis.

Synthesis Analysis

Methods

The synthesis of daptomycin can be achieved through various methods, including total synthesis, semisynthesis, and biosynthetic approaches. The most notable method involves solid-phase peptide synthesis combined with enzymatic reactions.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc (N-fluorenylmethyloxycarbonyl) protection strategy is commonly used, followed by deprotection and coupling reactions using coupling agents like diisopropylcarbodiimide and N-hydroxybenzotriazole .
  2. Chemoenzymatic Synthesis: Recent advancements have utilized enzyme-catalyzed reactions to modify daptomycin analogs post-synthesis, enhancing its antibacterial properties against resistant strains . This approach combines organic synthesis with enzymatic modifications, allowing for the creation of diverse analogs.
  3. Precursor-Directed Fermentation: By supplementing cultures with specific fatty acids, researchers have optimized the production yield of daptomycin during fermentation processes .

Technical Details

The solid-phase synthesis typically involves multiple steps where amino acids are coupled in a specific order, followed by cyclization and purification steps. The use of high-performance liquid chromatography (HPLC) is essential for analyzing and purifying the final product .

Molecular Structure Analysis

Structure

Daptomycin has a complex molecular structure characterized by a cyclic lactone ring and a fatty acid tail. The core peptide consists of 13 amino acids, including several non-proteinogenic residues such as d-Ala and d-Ser.

Data

The molecular formula of daptomycin is C66_{66}H91_{91}N9_{9}O16_{16} and its molecular weight is approximately 1,160 Da. The structure features a 10-membered macrolactone ring that contributes to its unique properties and mechanism of action .

Chemical Reactions Analysis

Reactions

Daptomycin undergoes various chemical reactions during its synthesis and modification:

  1. Coupling Reactions: In solid-phase synthesis, amino acids are coupled using activating agents that facilitate the formation of peptide bonds.
  2. Cyclization: After elongation, cyclization occurs to form the lactone structure essential for its activity.
  3. Modification Reactions: Enzymatic modifications can introduce changes in the fatty acid chain or amino acid composition, enhancing antibacterial efficacy against resistant bacteria .

Technical Details

These reactions often require careful control of conditions such as temperature and pH to ensure optimal yields and product purity.

Mechanism of Action

Daptomycin exerts its antibacterial effect by binding to bacterial membranes in a calcium-dependent manner. This binding leads to:

  1. Membrane Depolarization: Daptomycin inserts into the membrane, causing ion leakage and loss of membrane potential.
  2. Inhibition of Protein Synthesis: The disruption of membrane integrity interferes with vital processes such as protein synthesis and cell division.
  3. Bactericidal Activity: The cumulative effect results in rapid bacterial cell death, particularly against Gram-positive pathogens .

Data from clinical studies indicate that daptomycin has a minimal inhibitory concentration (MIC) that varies depending on the bacterial strain but generally demonstrates effectiveness against resistant organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Daptomycin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol.
  • Stability: Daptomycin exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light .

Chemical Properties

  • pKa Values: Daptomycin has two distinct pKa values around 4.0 and 10.0, indicating its behavior in different pH environments.
  • Retention Time in HPLC: The retention time for daptomycin in HPLC analysis is approximately 6.1 minutes under optimized conditions .
Applications

Daptomycin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant enterococci (VRE)
  • Complicated skin infections

Additionally, ongoing research explores its potential applications against other resistant pathogens and in combination therapies to enhance efficacy . The development of daptomycin analogs aims to improve its pharmacological profile and combat emerging resistance mechanisms effectively.

Biosynthesis and Synthetic Approaches to Daptomycin

Nonribosomal Peptide Synthetase (NRPS) Machinery in Streptomyces roseosporus

Daptomycin is assembled by a multimodular nonribosomal peptide synthetase (NRPS) system in Streptomyces roseosporus. This enzymatic machinery operates via a thiotemplate mechanism, where each module activates, thiolates, and incorporates a specific amino acid into the growing peptide chain. The NRPS complex consists of three giant subunits—DptA (220 kDa), DptBC (1,460 kDa), and DptD (402 kDa)—collectively housing 13 modules responsible for activating all constituent amino acids. Each module minimally contains an adenylation (A) domain for amino acid activation, a peptidyl carrier protein (PCP) domain for thioesterification, and a condensation (C) domain for peptide bond formation [1] [8].

A distinctive biochemical feature is the presence of specialized domains that enable structural complexity. Module 2 contains an epimerization (E) domain that converts L-Asn to D-Asn—a stereochemical revision initially overlooked but later confirmed through comparative analysis with synthetic peptides [1]. Module 13 incorporates a thioesterase (TE) domain that catalyzes both macrolactonization (between Thr4 and Kyn13) and product release. Initiation involves a dedicated mechanism: DptE activates decanoic acid via adenylation, while DptF functions as an acyl carrier protein that shuttles the lipid to the first condensation domain of DptA for coupling to Trp1 [1] [3]. Calcium ions are essential cofactors during biosynthesis, inducing conformational changes that optimize TE domain activity for cyclization [8].

Table 1: Core NRPS Subunits in Daptomycin Biosynthesis

SubunitSize (kDa)ModulesAmino Acids IncorporatedSpecialized Domains
DptA2201–5Trp1, D-Asn2, Asp3, Gly4, Ala5Initiation C domain (with DptF)
DptBC1,4606–11Orn6, Asp7, Ala8, Ser9, Gly10, Orn11E domain (Module 2), PCP domains
DptD40212–133mGlu12, Kyn13TE domain (cyclization)

Genetic Architecture of Daptomycin Biosynthetic Gene Clusters

The daptomycin biosynthetic gene cluster (dpt) spans 128 kb of DNA in S. roseosporus and comprises 13 genes organized into operons. Core NRPS genes dptA, dptBC, and dptD encode the peptide assembly machinery, while dptE and dptF are dedicated to lipid activation and transfer [1] [8]. Flanking genes support precursor supply and tailoring: dptI encodes a methyltransferase converting α-ketoglutarate to L-3-methylglutamic acid (3mGlu), while dptJ encodes a tryptophan-2,3-dioxygenase generating L-kynurenine (Kyn) from tryptophan. These genes lack orthologs in related lipopeptide clusters, making them unique genetic markers for daptomycin-like pathways [2].

Evolutionarily, the dpt cluster shows ancient origins. A divergent orthologous cluster exists in Saccharomonospora viridis (53–56% amino acid identity in NRPS proteins), an actinobacterium with a reduced 4.3 Mb genome. Phylogenetic analysis suggests these clusters diverged from a common ancestor over 1 billion years ago. Notably, S. viridis lacks homologs of dptH (editing thioesterase) and regulatory genes like dptR1-R3, indicating pathway-specific adaptations in S. roseosporus [2] [8]. Regulatory elements include cluster-situated regulators (dptR1, dptR2, dptR3) and global regulators (arpA, phaR). Deletion of the pleiotropic repressor arpA enhances daptomycin titers by relieving transcriptional inhibition [3] [5].

Role of Nonproteinogenic Amino Acids in Structural Integrity and Bioactivity

Daptomycin incorporates three nonproteinogenic amino acids critical for its topology and mechanism: L-3-methylglutamic acid (3mGlu12), L-kynurenine (Kyn13), and D-asparagine (D-Asn2). 3mGlu arises from α-ketoglutarate methylation by DptI, introducing a hydrophobic methyl group that stabilizes the calcium-binding pocket. This residue coordinates Ca²⁺ ions essential for daptomycin’s transition from aqueous solution to micellar aggregates on bacterial membranes [1] [8]. Kyn13 (derived from tryptophan via DptJ catalysis) features an anilino moiety that anchors the ester bond during macrolactonization. Its aromatic side chain also contributes to membrane insertion depth, with synthetic analogs replacing Kyn13 showing 10-fold reduced activity against Staphylococcus aureus [1] [9].

The D-Asn2 configuration, initially misassigned as L-Asn, was corrected through epimerase domain analysis and total synthesis. The E domain in module 2 ensures stereoinversion, enabling a β-turn conformation that orients the lipophilic tail toward the membrane core. Genetic ablation of this domain eliminates antibacterial activity by disrupting target engagement [1] [6]. Calcium-dependent oligomerization—mediated by these residues—creates pores that dissipate membrane potential, explaining daptomycin’s specificity for Gram-positive bacteria [8].

Metabolic Engineering for Enhanced Daptomycin Yield and Structural Variants

Metabolic engineering has overcome native limitations in daptomycin production (typically 17–50 mg/L in wild-type strains). Multilevel strategies include:

  • Precursor Engineering: Overexpression of dptJ (kynurenine synthase) combined with deletion of kyn (kynureninase) increased Kyn availability, boosting titers by 110%. Similarly, enhancing aspartate supply via aspC (aspartate aminotransferase) and gdhA (glutamate dehydrogenase) overexpression elevated yields by 75.7% [3] [5].
  • Regulatory Engineering: Knockout of global repressors arpA and phaR derepressed the dpt cluster, increasing production by 43–73.5% [3] [5].
  • Byproduct Elimination: Deletion of a 21.1 kb pigment gene cluster removed interfering melanin-like compounds, simplifying purification and increasing bioavailable titers [3].
  • Gene Dosage Amplification: Chromosomal integration of extra dpt cluster copies (using φC31 site-specific recombination) raised titers to 274.6 mg/L [3].

Combinatorial biosynthesis has generated structural variants. Module exchanges in DptD replaced Kyn13 with tryptophan or isoleucine, yielding active analogs. Hybrid NRPS systems fused A54145 or CDA synthetases with dpt modules, producing "non-natural" lipopeptides with altered spectra [6] [8]. A breakthrough involved expressing the dpt cluster in Streptomyces coelicolor, achieving 28.9 mg/L of daptomycin derivatives—enabling analog production in a genetically tractable host [3].

Table 2: Metabolic Engineering Strategies for Daptomycin Overproduction

StrategyGenetic ModificationTiter (mg/L)Fold Change vs. WTReference
Precursor SupplydptJ overexpression + kyn deletion362.1× [3]
Aspartate PathwayaspC-gdhA-ppc-ecaA co-expression1681.76× [5]
Regulator KnockoutΔarpA ΔphaR1671.74× [5]
Pigment Elimination21.1 kb pigment BGC deletion1861.95× [3]
Combined ModificationsPrecursor + regulator + BGC copy engineering7868.2× [3]

Total Synthesis Strategies: Solid-Phase Peptide Synthesis and Depsipeptide Cyclization

Total synthesis of daptomycin presents formidable challenges: 13 amino acids including acid-sensitive residues (Kyn, 3mGlu), a decanoyl lipid tail, and a 10-residue depsipeptide ring. Two advanced strategies have emerged:Solid-Phase Peptide Synthesis (SPPS): Conventional approaches using Fmoc-L-Kyn(Boc,CHO)-OH suffered from Camps cyclization—a side reaction in 20% 2-methylpiperidine/DMF converting Kyn to 4-quinolone derivatives. This reduced yields to <5%. A breakthrough employed Fmoc-L-Kyn(Boc)-OH, prepared in two steps from Fmoc-L-Trp(Boc)-OH, which eliminated enolization and enabled efficient chain elongation. This synthon achieved an unprecedented 22% overall yield on resin, providing >100 mg quantities of linear precursor [9].

Macrocyclization: The 10-residue ester bond between Thr4 and Kyn13 precludes standard lactamization. Serine/threonine ligation (STL) was developed for this purpose: the linear peptide bearing a C-terminal salicylaldehyde ester and N-terminal Ser/Thr residue undergoes spontaneous cyclization via an imine capture ring contraction cascade. This chemoselective method achieved cyclization in 61% yield without epimerization [7]. Alternative on-resin cyclization using PyBOP/HOAt yielded the depsipeptide at 34% efficiency after global deprotection [9].

Table 3: Total Synthesis Approaches to Daptomycin

StrategyKey InnovationCyclization YieldOverall YieldLimitations
Fmoc-SPPS + STLFmoc-L-Kyn(Boc)-OH; STL cyclization61%22%Scalable; minimal epimerization
Boc-SPPS + On-Resin CyclizationPyBOP/HOAt activation34%9%Acid-sensitive residues degrade
Hybrid NRPS-ChemicalNRPS for linear chain; chemical cyclization45%18%Requires enzymatic prep

Compounds Mentioned: Daptomycin, L-3-Methylglutamic acid, L-Kynurenine, Decanoic acid, Nonribosomal peptide synthetase (NRPS), Depsipeptide.

Properties

CAS Number

103060-53-3

Product Name

Daptomycin

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1

InChI Key

DOAKLVKFURWEDJ-OFNKPWESSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Solubility

Soluble in DMSO.

Synonyms

Cubicin
Daptomycin
Daptomycin, 9 L beta Aspartic Acid
Daptomycin, 9-L beta-Aspartic Acid
Deptomycin
LY 146032
LY-146032
LY146032

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.